

Technical Guide: Spectroscopic Profile of 5-Hydroxy-1-methylpyrazole

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-Hydroxy-1-methylpyrazole

CAS No.: 3310-35-8; 33641-15-5

Cat. No.: B2399436

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Executive Summary & Compound Identity

5-Hydroxy-1-methylpyrazole is a critical heterocyclic scaffold used in the synthesis of agrochemicals (e.g., Topramezone) and pharmaceuticals. Its structural analysis is complicated by prototropic tautomerism, where the compound exists in equilibrium between an aromatic "enol" form (OH-form) and a non-aromatic "keto" form (CH-form). The dominant tautomer is strictly dictated by the solvent environment, making solvent selection the single most important variable in spectroscopic analysis.

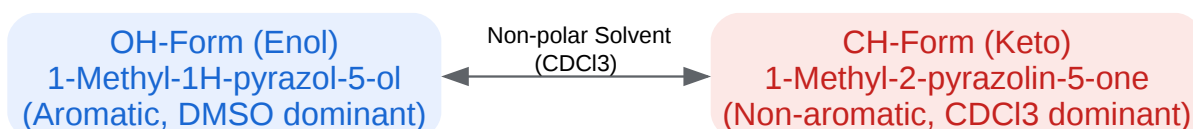
Property	Detail
IUPAC Name	1-Methyl-1H-pyrazol-5-ol
CAS Number	33641-15-5
Molecular Formula	
Molecular Weight	98.10 g/mol
Key Characteristic	Solvent-dependent tautomerism (OH-form vs. CH-form)

Tautomeric Equilibrium Analysis

Understanding the tautomerism is a prerequisite for interpreting the NMR and IR data.

- Form A (OH-form): Dominates in polar aprotic solvents (e.g., DMSO-) and the solid state. This form is aromatic.[1]
- Form B (CH-form): Dominates in non-polar solvents (e.g.,). This form contains a reactive methylene group at position 4 and a carbonyl at position 5.

Visualization of Tautomeric Pathways



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Caption: Tautomeric equilibrium shifts based on solvent polarity. The aromatic OH-form is stabilized by hydrogen-bond accepting solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum changes drastically depending on the solvent. Researchers must report the solvent used to avoid misidentification of the structure.

H NMR Data (Proton)

In DMSO-

, the compound exists almost exclusively as the 5-hydroxy tautomer. The spectrum displays characteristic aromatic coupling between H3 and H4.

Table 1:

H NMR in DMSO-

(OH-Form) | Position | Shift (

ppm) | Multiplicity | Integration | Coupling (

Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | OH | 11.05 | Broad Singlet | 1H | - | Hydroxyl proton (C5-OH) | | H-3 | 7.16 | Doublet | 1H |

| Aromatic CH (C3) | | H-4 | 5.28 | Doublet | 1H |

| Aromatic CH (C4) | | N-Me | 3.56 | Singlet | 3H | - | N1-Methyl group |

In

, the equilibrium shifts toward the keto tautomer (1-methyl-2-pyrazolin-5-one). The H-4 proton signal shifts upfield significantly as it becomes a methylene (

) group adjacent to a carbonyl.

Table 2:

H NMR in

(CH-Form) | Position | Shift (

ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | H-3 | 7.25 | Triplet (or br s) | 1H | Imine-like CH (C3) | | N-Me | 3.30 | Singlet | 3H | N1-Methyl group | | H-4 | 3.25 | Doublet/Singlet | 2H | Methylene (

)

to C=O |

C NMR Data (Carbon)

Solvent: DMSO-

(OH-Form)

- C-5 (C-OH):

156.0 ppm (Deshielded, aromatic C-O)

- C-3 (CH):

138.5 ppm

- C-4 (CH):

88.2 ppm (Shielded due to electron density from oxygen)

- N-Me:

33.5 ppm

Mass Spectrometry (MS)

The mass spectrum provides confirmation of the molecular weight and characteristic fragmentation patterns associated with the pyrazole ring.

Method: EI-MS (Electron Impact, 70 eV)

- Molecular Ion (

):

98 (Base peak, 100%)

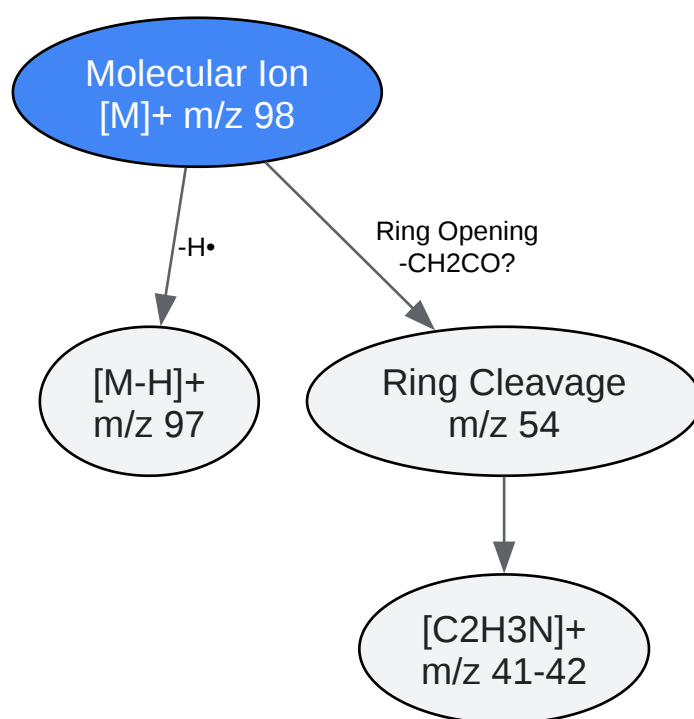
- Key Fragments:

- 97 (

): Loss of hydrogen.

- 69 () : Loss of CHO radical or substructure.
- 54: Ring cleavage fragment.
- 41/42: Characteristic methyl-cyanide or hydrocarbon fragment.

Fragmentation Pathway Visualization



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Caption: Proposed EI-MS fragmentation pathway for **5-Hydroxy-1-methylpyrazole**.

Infrared Spectroscopy (IR)

IR is the quickest method to determine the bulk tautomeric state (Solid vs. Solution).

- Solid State (KBr Pellet): Typically exists as the OH-form (stabilized by intermolecular H-bonding).

- : 2500–3200
(Broad, H-bonded enol).
- : 1580–1620
(Aromatic ring breathing).
- Absence: Strong Carbonyl band >1680

is often weak or absent in the pure enol form.
- Solution (

): Shows Keto-form characteristics.
 - : ~1700

(Strong pyrazolone carbonyl).

Experimental Protocol: Preparation for Analysis

To ensure reproducible spectral data, follow this isolation and preparation protocol.

- Synthesis Source: Typically synthesized via the condensation of Methylhydrazine with Methyl propiolate or Ethyl 3-ethoxyacrylate.
- Purification: Recrystallize from Ethanol/Water or Ethyl Acetate.
 - Note: The compound may co-crystallize with water or solvents; dry thoroughly under high vacuum (

mbar) at 40°C for 4 hours before weighing for NMR.
- NMR Sample Prep:
 - For OH-Form: Dissolve 10 mg in 0.6 mL DMSO-

. Ensure the solvent is dry to see the sharp OH singlet; wet DMSO will broaden the OH signal or exchange it with water (

3.33).

- For CH-Form: Dissolve 10 mg in 0.6 mL

. Run immediately to avoid potential decomposition or slow equilibration if traces of acid are present.

References

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